molecular formula C5H6F5I B2943119 4-Iodo-1,1,1,2,2-pentafluoropentane CAS No. 1379295-32-5

4-Iodo-1,1,1,2,2-pentafluoropentane

Cat. No.: B2943119
CAS No.: 1379295-32-5
M. Wt: 287.999
InChI Key: YRDACZYAYFEFJX-UHFFFAOYSA-N
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Description

4-Iodo-1,1,1,2,2-pentafluoropentane is an organofluorine compound with the molecular formula C5H6F5I It is characterized by the presence of both iodine and fluorine atoms, which impart unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-1,1,1,2,2-pentafluoropentane typically involves the iodination of a pentafluoropentane precursor. One common method is the reaction of 1,1,1,2,2-pentafluoropentane with iodine in the presence of a catalyst, such as silver nitrate, under controlled conditions. The reaction is carried out in an inert solvent, such as dichloromethane, at a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-1,1,1,2,2-pentafluoropentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form 1,1,1,2,2-pentafluoropentane by using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: Oxidation of the compound can lead to the formation of pentafluoropentanoic acid derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of 4-hydroxy-1,1,1,2,2-pentafluoropentane or 4-amino-1,1,1,2,2-pentafluoropentane.

    Reduction: Formation of 1,1,1,2,2-pentafluoropentane.

    Oxidation: Formation of pentafluoropentanoic acid derivatives.

Scientific Research Applications

4-Iodo-1,1,1,2,2-pentafluoropentane has several applications in scientific research:

    Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-Iodo-1,1,1,2,2-pentafluoropentane involves its reactivity with various nucleophiles and electrophiles. The presence of both iodine and fluorine atoms makes the compound highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

4-Iodo-1,1,1,2,2-pentafluoropentane can be compared with other similar compounds, such as:

    1,1,1,2,2-Pentafluoropentane: Lacks the iodine atom, making it less reactive in substitution reactions.

    4-Bromo-1,1,1,2,2-pentafluoropentane: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    4-Chloro-1,1,1,2,2-pentafluoropentane: Contains a chlorine atom, which affects its chemical properties and reactivity compared to the iodine-containing compound.

Properties

IUPAC Name

1,1,1,2,2-pentafluoro-4-iodopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F5I/c1-3(11)2-4(6,7)5(8,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDACZYAYFEFJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F5I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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